molecular formula C16H14Cl2N2O3 B4582093 ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4582093
M. Wt: 353.2 g/mol
InChI Key: MMSPFKXULCHQHV-UHFFFAOYSA-N
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Description

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE: is a chemical compound with the molecular formula C16H14Cl2N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a dichloroaniline substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,4-dichloroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichloroaniline moiety enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison: ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the position of the chloro substituents on the aniline ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and applications .

Properties

IUPAC Name

ethyl 3-[(2,4-dichlorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)10-4-3-5-12(8-10)19-16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSPFKXULCHQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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